

Introduction: The Significance of (R)-3-Methoxypiperidine in Modern Chemistry

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Compound of Interest

Compound Name: (R)-3-Methoxypiperidine

Cat. No.: B1588678

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(R)-3-Methoxypiperidine is a chiral heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors. As a substituted piperidine, it belongs to a class of compounds that are ubiquitous in natural products and synthetic drugs. The true value of this molecule lies in its specific stereochemistry; the (R)-configuration at the C3 position provides a defined three-dimensional architecture. This makes it a crucial chiral building block, or intermediate, for the synthesis of complex, enantiomerically pure bioactive compounds.^{[1][2]} Its application is particularly prominent in the development of drugs targeting the central nervous system, where precise molecular geometry is paramount for selective interaction with biological targets like enzymes and receptors.^{[1][3]} This guide offers a comprehensive overview of its chemical identity, synthesis, applications, and handling for professionals in research and development.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **(R)-3-Methoxypiperidine** is identified by a unique CAS number and several synonyms used across chemical databases and suppliers.

Identifier	Value	Source
CAS Number	651341-54-7	[4] [5]
Molecular Formula	C ₆ H ₁₃ NO	[4] [5]
Molecular Weight	115.17 g/mol	[4] [6]
Synonyms	(R)-3-Methoxy-piperidine; (3R)-3-methoxypiperidine; Piperidine, 3-methoxy-, (3R)-	[5]
SMILES	CO[C@H]1CCCNC1	[4]
InChI Key	MRWRHHSVHWCISU- ZCFIWIBFSA-N	[5]

Its physical properties dictate its handling, storage, and reaction conditions. As an air-sensitive and potentially flammable liquid, appropriate precautions are necessary.

Property	Value	Source
Appearance	Colorless Liquid	[5] [7]
Boiling Point	149.9 °C @ 760 mmHg (racemic)	[8]
Density	0.93 g/cm ³	[8]
Flash Point	49.7 °C	[8]
pKa	9.35 ± 0.10 (Predicted)	[7] [8]
Storage Conditions	2-8°C, sealed in dry, keep in dark place	[4] [8]

Stereoselective Synthesis: A Mechanistic Approach

The synthesis of enantiomerically pure **(R)-3-Methoxypiperidine** is critical to its utility. Simply reacting piperidine with methanol would yield a racemic mixture, which is less valuable for developing stereospecific drugs.[\[7\]](#) A superior and more controlled strategy involves starting

with a chiral precursor. The most common approach is the Williamson ether synthesis, beginning with the commercially available and enantiopure (R)-3-hydroxypiperidine.

Causality Behind the Experimental Design:

- **N-Protection:** The secondary amine in the piperidine ring is nucleophilic and basic, and would interfere with the subsequent etherification step. It can be deprotonated by the strong base or react with the methylating agent. Therefore, it must first be "protected" by converting it into a less reactive functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its straightforward removal under acidic conditions.
- **Alkoxide Formation:** The hydroxyl group at C3 is not nucleophilic enough to readily react with a methylating agent. A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming a highly reactive alkoxide intermediate.
- **Methylation (S_N2 Reaction):** The resulting alkoxide acts as a potent nucleophile, attacking a methylating agent like methyl iodide (CH_3I) in a classic S_N2 reaction to form the desired methoxy ether.
- **Deprotection:** Finally, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

Experimental Protocol: Synthesis via Williamson Etherification

Step 1: N-Boc Protection of (R)-3-hydroxypiperidine

- Dissolve (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).
- Add a base (e.g., triethylamine) to scavenge the acid byproduct.
- Slowly add Di-tert-butyl dicarbonate ($(Boc)_2O$) at 0°C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Work up the reaction by washing with aqueous solutions to remove impurities, then dry and concentrate to yield N-Boc-(R)-3-hydroxypiperidine.

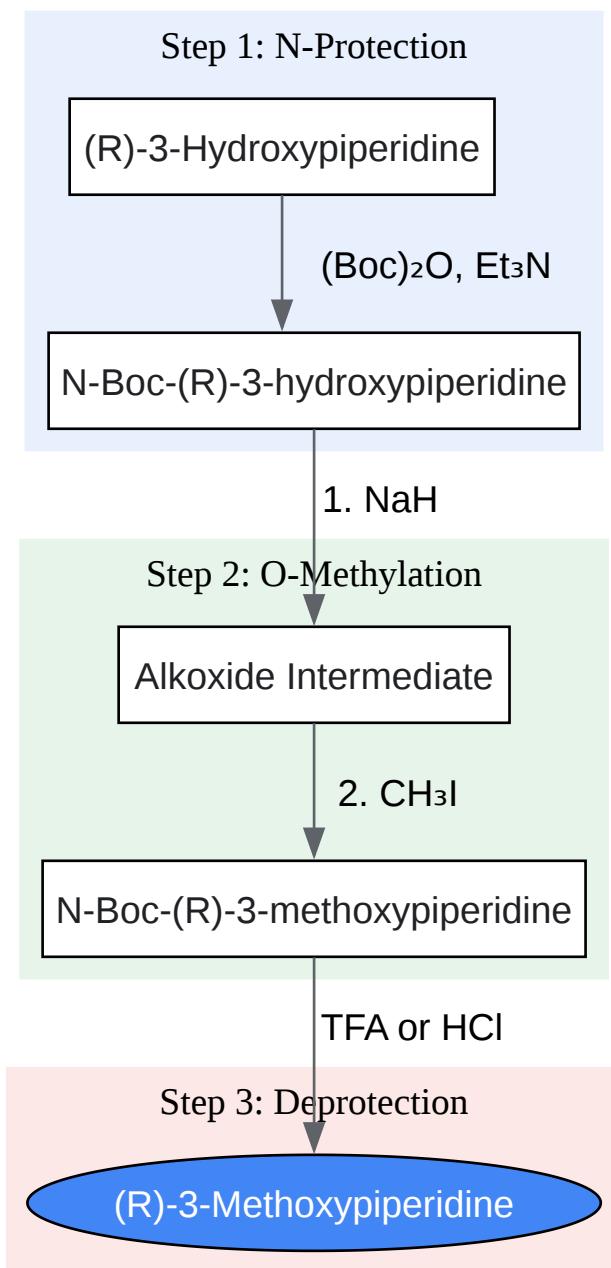
Step 2: O-Methylation

- Dissolve the N-Boc-(R)-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF).
- Cool the solution to 0°C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
- Stir the mixture for 30-60 minutes to allow for complete deprotonation.
- Add methyl iodide (CH_3I) dropwise.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction carefully with water, and extract the product into an organic solvent.
- Purify the crude product via column chromatography to obtain **N-Boc-(R)-3-methoxypiperidine**.

Step 3: N-Boc Deprotection

- Dissolve the purified N-Boc-(R)-3-methoxypiperidine in a solvent like dichloromethane.
- Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
- Stir at room temperature for 1-2 hours until the reaction is complete.
- Concentrate the mixture under reduced pressure.
- Neutralize with a base (e.g., aq. NaOH) and extract the final product, **(R)-3-Methoxypiperidine**, into an organic solvent. Or, if the hydrochloride salt is desired, triturate with ether to precipitate the salt.

Synthesis Workflow Diagram



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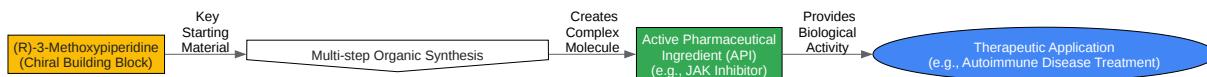
Caption: Synthetic route to **(R)-3-Methoxypiperidine**.

Applications in Drug Discovery and Development

The primary application of **(R)-3-Methoxypiperidine** is as a high-value intermediate in the synthesis of pharmaceuticals.^[3] Its rigid, chiral structure is incorporated into larger molecules to confer specific biological activities and improve pharmacological properties.

- Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs that act on the CNS. The specific stereochemistry of **(R)-3-Methoxypiperidine** is crucial for creating enantiomerically pure drugs for neurological and psychiatric disorders, such as antidepressants and antipsychotics.[2][3] This stereochemical purity helps to maximize efficacy and minimize off-target side effects.[3]
- Kinase Inhibitors: Derivatives of **(R)-3-methoxypiperidine** are vital intermediates for synthesizing kinase inhibitors, particularly those targeting Janus kinase (JAK).[1] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases. The defined stereochemistry is essential for achieving selective and effective binding to the kinase's active site.[1]
- Research and Novel Therapeutics: Beyond established drug classes, it is used in organic synthesis to construct novel and complex molecules for exploratory research.[2] Scientists utilize it to study receptor-ligand interactions and investigate drug metabolism, helping to design the next generation of therapeutic agents.[2]

Logical Flow in Drug Development



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Caption: Role of **(R)-3-Methoxypiperidine** in drug development.

Safety, Handling, and Storage

Proper handling of **(R)-3-Methoxypiperidine** is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed.[6][7] It may also cause respiratory irritation.[6]

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

- Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][8] It should be kept in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[4][8]
- Fire Safety: As a flammable liquid, it must be kept away from open flames, sparks, and other sources of ignition.[7]

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- To cite this document: BenchChem. [Introduction: The Significance of (R)-3-Methoxypiperidine in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588678#r-3-methoxypiperidine-cas-number-and-synonyms>]

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